molecular formula C26H23N5O3 B2402381 N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-95-5

N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2402381
CAS RN: 1031595-95-5
M. Wt: 453.502
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been synthesized efficiently from readily available N-(2-pyridyl)amidines . The reactions were conducted under mild and scalable electrolytic conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring fused with a 1,2,3-triazole ring. The exact structure would need to be confirmed by techniques such as NMR, infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to "N-(4-ethylbenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide" have been synthesized and evaluated for their antimicrobial activities. For instance, a novel series of polynuclear pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, derived from similar structural frameworks, have shown promising antimicrobial properties (El‐Kazak & Ibrahim, 2013). These findings underscore the potential of such compounds in the development of new antimicrobial agents.

Anticancer Potential

The structural versatility of triazoloquinazoline derivatives also lends itself to the exploration of anticancer properties. Synthesis of new scaffolds incorporating the quinazoline moiety, such as 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, has been undertaken. These compounds have been evaluated against several human cancer cell lines, demonstrating significant anticancer activities, which highlight the therapeutic potential of these molecules in oncology research (Biointerface Research in Applied Chemistry, 2020).

Role in Enzyme Inhibition

Quinazoline derivatives have been identified as effective enzyme inhibitors, which can be exploited in the treatment of various diseases. For example, the synthesis and biological evaluation of analogues of 7-chloro-4,5-dihydro-4-oxo-8-(1,2,4-triazol-4-yl)-1,2,4-triazolo[1,5-a]quinoxaline-2-carboxylic acid have shown these compounds to be novel selective AMPA receptor antagonists. This suggests a potential application in neurological disorders where modulation of AMPA receptors is beneficial (Catarzi et al., 2004).

Synthesis and Structural Analysis

The chemical synthesis of triazoloquinazoline derivatives involves complex reactions that yield compounds with significant biological activities. Research into the synthesis of these compounds not only expands the chemical space of biologically active molecules but also provides insights into structure-activity relationships crucial for drug development. For instance, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through specific reactions highlights the methodologies employed in generating these compounds and studying their properties (Pokhodylo & Obushak, 2019).

properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3/c1-3-16-4-6-17(7-5-16)15-27-25(32)19-10-13-21-22(14-19)31-24(28-26(21)33)23(29-30-31)18-8-11-20(34-2)12-9-18/h4-14,30H,3,15H2,1-2H3,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJQNOBEZUNQKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.